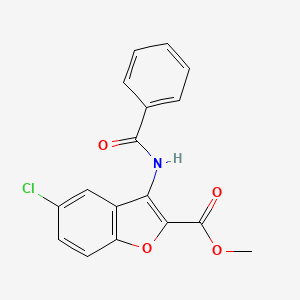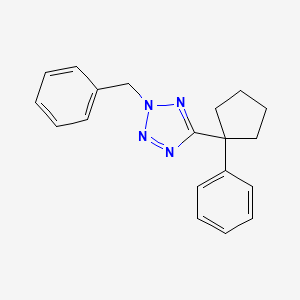![molecular formula C17H26N2O3S2 B5562640 N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations. The purpose of
Wirkmechanismus
CP-690,550 works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation. JAK enzymes are responsible for the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which are involved in the regulation of gene expression. By inhibiting JAK activity, CP-690,550 can reduce the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the drug has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce the infiltration of inflammatory cells into affected tissues. In clinical studies, CP-690,550 has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. This specificity also reduces the risk of off-target effects and toxicity. However, the drug has some limitations for lab experiments. For example, it has a short half-life, which can make it difficult to maintain therapeutic levels in vivo. Additionally, its effects on other signaling pathways and immune cells are not fully understood.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the drug's potential use in other autoimmune diseases and inflammatory conditions. Additionally, there is a need for further research on the long-term safety and efficacy of CP-690,550. Finally, there is a need for more research on the drug's effects on other signaling pathways and immune cells.
Synthesemethoden
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 2-bromoacetyl cyclopentane. This reaction yields 2-(2-cyclopentylacetyl)benzothiazole, which is then reacted with 3-aminocaprolactam to produce N-[1-(2-cyclopentylacetyl)azepan-3-yl]benzothiazole. The final step involves the reaction of N-[1-(2-cyclopentylacetyl)azepan-3-yl]benzothiazole with sulfur trioxide-trimethylamine complex to yield CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in the treatment of organ transplant rejection and inflammatory bowel disease. The drug works by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation.
Eigenschaften
IUPAC Name |
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-16(12-14-6-1-2-7-14)19-10-4-3-8-15(13-19)18-24(21,22)17-9-5-11-23-17/h5,9,11,14-15,18H,1-4,6-8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWUYKYFGMRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCCC(C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)


![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)
